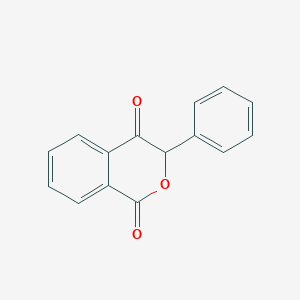
1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl- is a useful research compound. Its molecular formula is C15H10O3 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C15H10O3
- Molecular Weight : 238.24 g/mol
- IUPAC Name : 3-phenylisochromene-1,4-dione
- CAS Number : 5651-46-7
The compound features a fused benzene and pyran ring structure with a phenyl group at the 3-position. This arrangement contributes to its diverse biological activities.
Anti-Cancer Properties
Research indicates that 1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl- exhibits significant anti-cancer properties. It has been shown to modulate key cell signaling pathways involved in tumor growth and proliferation. The compound's ability to inhibit cancer cell lines highlights its potential as a therapeutic agent against various cancers.
Neuropharmacology
The compound acts as a ligand for sigma receptors, which are implicated in several neurological disorders. Studies suggest that it may be beneficial in treating conditions such as depression and anxiety disorders by influencing neurotransmitter release and reuptake mechanisms. Additionally, its interaction with calcium signaling pathways indicates potential applications in cardiovascular research.
Biological Activities
The biological activities of 1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl- can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anti-cancer | Modulates tumor growth signaling pathways |
| Neuropharmacology | Ligand for sigma receptors; potential treatment for depression and anxiety |
| Cardiovascular | Influences calcium signaling pathways |
Case Study 1: Anti-Cancer Research
A study published in a peer-reviewed journal explored the anti-cancer efficacy of 1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl-. The results indicated that the compound significantly inhibited the growth of various cancer cell lines, demonstrating a dose-dependent response. The mechanisms involved were linked to apoptosis induction and cell cycle arrest at specific phases .
Case Study 2: Neuropharmacological Effects
Research investigating the neuropharmacological effects of this compound highlighted its interaction with sigma receptors. In vitro assays showed that it modulated neurotransmitter levels, suggesting its potential utility in treating mood disorders. Further studies are warranted to assess its efficacy in vivo.
Propiedades
Número CAS |
5651-46-7 |
|---|---|
Fórmula molecular |
C15H10O3 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
3-phenylisochromene-1,4-dione |
InChI |
InChI=1S/C15H10O3/c16-13-11-8-4-5-9-12(11)15(17)18-14(13)10-6-2-1-3-7-10/h1-9,14H |
Clave InChI |
XCHGJUZNPCZXLL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C(=O)O2 |
SMILES canónico |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















